(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine
Brand Name: Vulcanchem
CAS No.: 676136-31-5
VCID: VC2723826
InChI: InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1
SMILES: C1CC(C2=C(C1)C(=CC=C2)Br)N
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

CAS No.: 676136-31-5

Cat. No.: VC2723826

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine - 676136-31-5

Specification

CAS No. 676136-31-5
Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name (1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1
Standard InChI Key ZJHZHNDFXRZWHW-JTQLQIEISA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C(=CC=C2)Br)N
SMILES C1CC(C2=C(C1)C(=CC=C2)Br)N
Canonical SMILES C1CC(C2=C(C1)C(=CC=C2)Br)N

Introduction

Chemical Identity and Basic Properties

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chiral molecule with the molecular formula C₁₀H₁₂BrN . The presence of the bromine substituent and the amine group contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Nomenclature and Identification

The compound is known by several names and identifiers in chemical databases and literature:

PropertyValue
IUPAC Name(1S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
CAS Registry Number676136-31-5
Alternative CAS Number1213498-78-2 (reported in some databases)
Molecular FormulaC₁₀H₁₂BrN
Molecular Weight226.11 g/mol
Exact Mass225.01531 Da

The compound has several synonyms in scientific literature, including:

  • (S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE

  • (1S)-5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE

  • 1-Naphthalenamine, 5-bromo-1,2,3,4-tetrahydro-, (1S)-

Structural Characteristics

The compound features a partially saturated naphthalene ring system (tetrahydronaphthalene or tetralin) with a bromine substituent at the 5-position and an amine group at the 1-position. The stereocenter at C-1 has the S-configuration, which is critical for its biological activity and interactions with target proteins.

Physical and Chemical Properties

Physical Properties

The physical properties of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine have been determined through experimental and computational methods:

PropertyValueSource
Physical StateSolid (presumed based on similar compounds)
Molecular Weight226.11 g/mol
Exact Mass225.01500 Da
LogP3.48550
XLogP3-AA2.3
Polar Surface Area (PSA)26.02000 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0

Chemical Properties and Reactivity

The chemical reactivity of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is influenced by both the bromine substituent and the primary amine functional group. The bromine atom can participate in various coupling reactions common in organic synthesis, while the amine group can undergo typical reactions associated with primary amines.

Structural Analysis and Characterization

Spectroscopic Data

While specific spectroscopic data for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is limited in the provided search results, the compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • X-ray Crystallography (for solid-state structure determination)

Structural Representation

The compound can be represented using several notations that capture its structural and stereochemical features:

NotationRepresentation
SMILESC1CC@@HN
InChIInChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1
InChIKeyZJHZHNDFXRZWHW-JTQLQIEISA-N

These representations are important for database searching and computational studies of the compound .

Related Compounds

Structural Analogs

A structurally related compound is 5-Bromo-1,2,3,4-tetrahydronaphthalene (CAS: 6134-55-0), which lacks the amine group at the 1-position. This compound has the following properties:

PropertyValue
Molecular FormulaC₁₀H₁₁Br
Molecular Weight211.098 g/mol
Density1.384 g/cm³
Boiling Point271.4°C at 760 mmHg
Flash Point119.6°C

This related compound may serve as a precursor in the synthesis of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine .

Stereoisomers

The (R)-enantiomer of the compound, (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, is another important related compound. It has the opposite configuration at the stereocenter and may exhibit different biological activities compared to the (S)-enantiomer .

Biological Activity and Applications

Research and Industrial Applications

The compound finds applications in several areas:

  • As a chiral building block in organic synthesis

  • In the preparation of pharmaceutical intermediates

  • As a research tool in medicinal chemistry

  • In the development of new synthetic methodologies

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